![molecular formula C15H11FN2O2 B15056949 4'-(2-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B15056949.png)
4'-(2-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(2-Fluorophenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid is a complex organic compound featuring a bipyrrole structure with a fluorophenyl group and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Fluorophenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the bipyrrole core, followed by the introduction of the fluorophenyl group and the carboxylic acid functionality. Key steps may include:
Formation of the Bipyrrole Core: This can be achieved through cyclization reactions involving pyrrole derivatives.
Introduction of the Fluorophenyl Group: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using 2-fluorophenylboronic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4’-(2-Fluorophenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium on carbon (Pd/C) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
4’-(2-Fluorophenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4’-(2-Fluorophenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes at the molecular level . The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar pyrrole-based structure and exhibit a range of biological activities.
Fluorophenyl Derivatives: Compounds like 2-fluoro-4-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]pyridine have similar fluorophenyl groups and are used in various research applications.
Uniqueness
4’-(2-Fluorophenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid is unique due to its specific combination of a bipyrrole core with a fluorophenyl group and a carboxylic acid functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C15H11FN2O2 |
|---|---|
Poids moléculaire |
270.26 g/mol |
Nom IUPAC |
4-(2-fluorophenyl)-3-pyrrol-1-yl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C15H11FN2O2/c16-12-6-2-1-5-10(12)11-9-17-13(15(19)20)14(11)18-7-3-4-8-18/h1-9,17H,(H,19,20) |
Clé InChI |
WLVDYCVECGYZBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CNC(=C2N3C=CC=C3)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


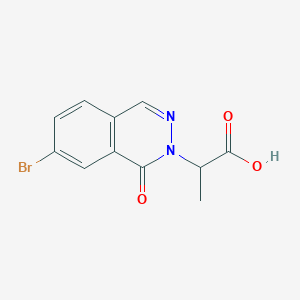
![3-((2-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid](/img/structure/B15056875.png)
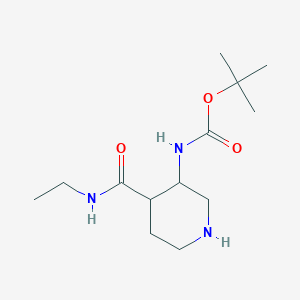
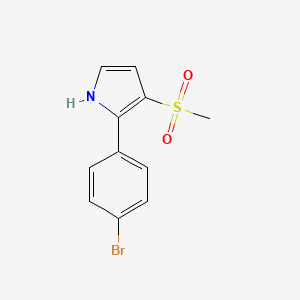
![7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15056888.png)
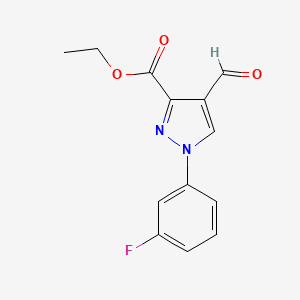
![Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate](/img/structure/B15056920.png)
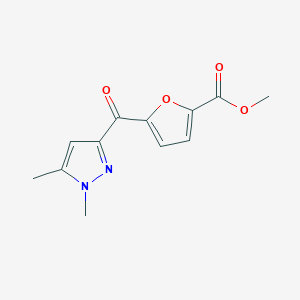
![7-(3-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B15056933.png)
![2-(3-Chlorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15056943.png)

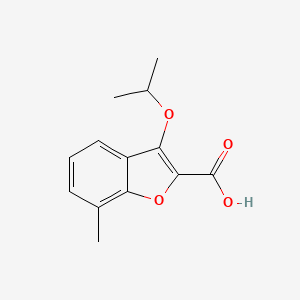
![1-(4-Chloro-2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15056956.png)

